1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine
Description
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine (CAS: 1282230-08-3) is a heterocyclic compound featuring a pyridine core substituted with chlorine and trifluoromethyl groups at positions 3 and 5, respectively. The pyrrolidine ring at position 2 introduces a secondary amine, making it a versatile intermediate in medicinal chemistry and agrochemical research. Its molecular formula is C₁₀H₁₁ClF₃N₃ (MW: 276.64 g/mol), with a hydrogen bond donor count of 1 and acceptor count of 6 . The compound is commercially available through suppliers like American Elements and CymitQuimica but lacks publicly accessible safety data .
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClF3N3/c11-8-3-6(10(12,13)14)4-16-9(8)17-2-1-7(15)5-17/h3-4,7H,1-2,5,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPFRJFRESZDCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-3-chloro-5-trifluoromethylpyridine.
Reaction Conditions: The starting material is reacted with appropriate reagents under controlled conditions to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial processes.
Chemical Reactions Analysis
Types of Reactions: 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Reagents like potassium acetate and CH3BF3K (potassium trifluoroborate) are used in substitution reactions.
Oxidation/Reduction: Common oxidizing agents include hydrogen peroxide, while reducing agents may include sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity :
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine has been investigated for its potential as an antiviral agent, particularly against the hepatitis C virus. It acts as a precursor in the synthesis of inhibitors targeting the NS5B protein, crucial for viral replication.
Table 1: Synthesis of NS5B Inhibitors
| Compound Name | Target Virus | Mechanism of Action |
|---|---|---|
| Compound A | Hepatitis C | NS5B inhibition |
| Compound B | Hepatitis C | NS5B inhibition |
Antimicrobial Applications
Recent studies have shown promising antimicrobial activity associated with compounds containing pyridine and pyrrole moieties. The compound has demonstrated effectiveness against various bacterial strains.
Table 2: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (μg/mL) | Target Organism |
|---|---|---|
| Pyrrole A | 3.12 | Staphylococcus aureus |
| Pyrrole B | 10 | Escherichia coli |
| Pyrrole C | 2 | Mycobacterium tuberculosis |
Agrochemistry
The compound is utilized in the development of agrochemicals due to its structural properties that allow for interactions with biological systems. It serves as a building block for synthesizing novel pesticides and fungicides.
Case Study 1: Synthesis of Imidazo[1,2-a]pyridine-Coumarin Hybrid Molecules
A study explored the use of this compound in synthesizing imidazo[1,2-a]pyridine-coumarin hybrids. These hybrids exhibited significant biological activity, including anticancer properties.
Case Study 2: Inhibition of Enzyme Activity
Research indicated that this compound could inhibit certain enzymes involved in metabolic pathways, showcasing its potential in drug development for metabolic disorders.
Pharmacokinetics and Safety Profile
The compound has a melting point of approximately and a boiling point around , with water solubility measured at at . Its stability under inert gas conditions (e.g., nitrogen or argon) is recommended for optimal storage.
Mechanism of Action
The mechanism of action of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine involves its interaction with specific molecular targets. For instance, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the target molecule involved .
Comparison with Similar Compounds
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine hydrochloride
- CAS : 1420993-35-6
- Molecular Formula : C₁₀H₁₂Cl₂F₃N₃ (MW: 313.09 g/mol)
- Key Differences :
(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-4-yl-amine hydrochloride
- CAS: Not explicitly stated; MW: 316.15 g/mol
- Molecular Formula : C₁₁H₁₄Cl₂F₃N₃
- Key Differences: The pyrrolidine ring is replaced with a piperidine ring (6-membered vs. Piperidine derivatives often exhibit improved metabolic stability compared to pyrrolidines .
(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine
- CAS : 326476-49-7
- Molecular Formula : C₈H₇ClF₃N₃ (MW: 245.64 g/mol)
- Key Differences: The pyrrolidine-3-amine group is replaced with a methanamine (-CH₂NH₂) side chain.
3-Chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine
4-Chloro-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine
- CAS : 1431966-30-1
- Molecular Formula : C₈H₅ClF₃N₅ (MW: 263.61 g/mol)
- Key Differences :
Structural and Functional Analysis
Table 1: Comparative Properties
Pharmacological and Physicochemical Considerations
- Lipophilicity : The pyrrolidine ring in the parent compound contributes to moderate lipophilicity (predicted LogP ~2.5), whereas the pyrazole derivative (LogP ~3.1) is more hydrophobic .
- Bioavailability : Piperidine derivatives (e.g., CAS 316.15 g/mol) may exhibit better oral bioavailability due to reduced first-pass metabolism .
Biological Activity
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
- Molecular Formula : C11H11ClF3N2
- Molecular Weight : 274.63 g/mol
- CAS Number : 321430-69-7
- Purity : ≥95% .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The trifluoromethyl group enhances lipophilicity, which may improve the compound's ability to penetrate biological membranes and interact with target proteins.
Target Interactions:
- G-Protein Coupled Receptors (GPCRs) : Research indicates that compounds with similar structures can act as allosteric modulators of GPCRs, influencing signaling pathways related to numerous physiological processes .
- Enzyme Inhibition : The presence of the pyridine and pyrrolidine moieties suggests potential inhibition of enzymes involved in metabolic pathways, which can be pivotal in treating diseases such as cancer and metabolic disorders .
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyridine and pyrrolidine exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 3.12 to 12.5 µg/mL .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. A study focusing on pyrrole derivatives indicated that modifications at the pyridine ring could enhance cytotoxic effects against cancer cell lines by inducing apoptosis through caspase activation .
Case Studies
- In Vitro Studies : A series of in vitro assays were conducted to evaluate the cytotoxicity of this compound against human cancer cell lines. Results showed a dose-dependent response with IC50 values indicating significant potency compared to standard chemotherapeutics .
- Animal Models : In vivo studies using murine models revealed that administration of the compound resulted in reduced tumor growth rates in xenograft models, suggesting its potential for further development as an anticancer agent .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C11H11ClF3N2 |
| Molecular Weight | 274.63 g/mol |
| CAS Number | 321430-69-7 |
| Purity | ≥95% |
| Antimicrobial MIC | 3.12 - 12.5 µg/mL |
| Anticancer IC50 | Varies by cell line (see studies) |
Q & A
Basic: What are the optimal synthetic routes for 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine?
Methodological Answer:
The synthesis typically involves multi-step functionalization of pyridine derivatives. A common approach starts with halogenation of 5-(trifluoromethyl)pyridin-2-amine, followed by coupling with pyrrolidin-3-amine. Evidence from crystallographic studies (e.g., ) confirms the use of nucleophilic substitution at the 3-chloro position of the pyridine ring. Key steps include:
- Halogenation: Introduce chlorine at the 3-position using POCl₃ or PCl₅ under reflux.
- Coupling: React 3-chloro-5-(trifluoromethyl)pyridin-2-amine with pyrrolidin-3-amine in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) .
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol/water mixtures yield high-purity product.
Basic: How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- X-ray Crystallography: Resolve the crystal structure to confirm stereochemistry and intermolecular interactions. For example, reports hydrogen bonding between the amine group and pyridine nitrogen, forming cyclic dimers. Cl⋯Cl interactions (3.278 Å) are also observed .
- NMR Spectroscopy: Use ¹H/¹³C NMR to verify substitution patterns. The trifluoromethyl group appears as a singlet (~δ -60 ppm in ¹⁹F NMR).
- Computational Modeling: Density Functional Theory (DFT) calculates electrostatic potential surfaces to predict reactivity at the pyrrolidine amine and pyridine chlorine sites .
Advanced: What computational strategies can predict regioselectivity in reactions involving this compound?
Methodological Answer:
- Reaction Path Search: Employ quantum chemical calculations (e.g., Gaussian 16) to model transition states for nucleophilic substitution at the 3-chloro position vs. trifluoromethyl group reactivity. highlights ICReDD’s approach using reaction path searches to optimize experimental conditions .
- Machine Learning: Train models on pyridine derivative reaction databases to predict solvent effects (e.g., DMF vs. THF) on reaction outcomes.
Advanced: How can contradictory solubility data in literature be resolved?
Methodological Answer:
Conflicting solubility reports (e.g., in polar vs. non-polar solvents) often arise from impurities or measurement protocols. To resolve discrepancies:
- Standardization: Use USP-grade solvents and control humidity (e.g., <5% H₂O) during testing.
- Analytical Validation: Cross-check with HPLC (C18 column, acetonitrile/water mobile phase) to confirm compound purity (>98% as in ) .
- Thermodynamic Analysis: Measure solubility at multiple temperatures (10–50°C) and fit data to the van’t Hoff equation to calculate ΔH and ΔS of dissolution.
Advanced: What strategies mitigate challenges in scaling up synthesis while maintaining yield?
Methodological Answer:
- Flow Chemistry: Transition from batch to continuous flow reactors to enhance heat/mass transfer, particularly for exothermic steps like halogenation .
- Catalyst Optimization: Screen immobilized catalysts (e.g., Pd on mesoporous silica) to reduce metal leaching and improve recyclability.
- Process Analytical Technology (PAT): Use inline FTIR or Raman spectroscopy to monitor reaction progress in real time .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, goggles, and a lab coat. The compound’s irritant properties are noted in (risk code R36/R43) .
- Ventilation: Use fume hoods to avoid inhalation of fine powders (particle size <10 µm).
- Spill Management: Neutralize spills with activated carbon or vermiculite, then dispose as hazardous waste (UN 2811; ) .
Advanced: How does the electronic effect of the trifluoromethyl group influence reactivity?
Methodological Answer:
The -CF₃ group is strongly electron-withdrawing (-I effect), which:
- Deactivates the Pyridine Ring: Reduces electrophilic substitution but enhances nucleophilic attack at the 3-chloro position.
- Stabilizes Intermediates: DFT studies (e.g., ) show the -CF₃ group lowers the energy of transition states in SNAr reactions .
- Modulates Hydrogen Bonding: Crystallographic data ( ) shows weakened N-H⋯N interactions compared to non-fluorinated analogs .
Table 1: Key Physicochemical Properties
| Property | Value/Method | Source |
|---|---|---|
| Molecular Weight | 239.63 g/mol | |
| Melting Point | 70–72°C (decomposition observed) | |
| Hydrogen Bond Acceptor Count | 3 (pyridine N, amine N, Cl) | |
| LogP (Predicted) | 2.1 (Schrödinger QikProp) |
Advanced: What role does this compound play in medicinal chemistry research?
Methodological Answer:
While direct studies are limited, structural analogs (e.g., ) are used as:
- Kinase Inhibitors: The pyrrolidine amine acts as a hydrogen bond donor in ATP-binding pockets.
- Antimicrobial Agents: Fluorinated pyridines exhibit activity against S. aureus (MIC ~8 µg/mL) via membrane disruption .
- PET Tracers: ¹⁸F-labeled derivatives are explored for neuroimaging, leveraging the -CF₃ group’s metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
